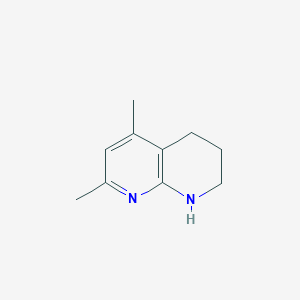

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

BenchChem offers high-quality 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRHDQUVVQLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495257 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65541-95-9 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure and strategic placement of nitrogen atoms make it an attractive scaffold for the design of novel therapeutics. The tetrahydro-1,8-naphthyridine core is notably recognized as a bioisostere for arginine, effectively mimicking the guanidinium group's interactions with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, including its synthesis, spectral characteristics, reactivity, and applications, with the aim of equipping researchers with the foundational knowledge to effectively utilize this promising molecule in their work. The broader class of 1,8-naphthyridine derivatives has shown a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, highlighting the therapeutic potential of this chemical family.[3][4]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a compound is fundamental to its application in research and development. While detailed experimental data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is available through commercial suppliers, this section consolidates the expected key characteristics.

| Property | Value/Description | Source |

| CAS Number | 65541-95-9 | [5] |

| Molecular Formula | C₁₀H₁₄N₂ | Inferred |

| Molecular Weight | 162.23 g/mol | Inferred |

| Appearance | Expected to be a solid at room temperature. | |

| ¹H NMR Spectrum | Spectral data is available. | [5][6] |

| ¹³C NMR Spectrum | Spectral data is available. | [5][6] |

| Mass Spectrum | Spectral data is available. | [5][6] |

| Infrared (IR) Spectrum | Spectral data is available. | [5][6] |

Synthesis Strategies: Building the Core Scaffold

The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines is typically achieved through a two-step process involving the initial construction of the aromatic 1,8-naphthyridine ring system, followed by its partial reduction.

Step 1: Friedländer Annulation for the Aromatic Precursor

A common and effective method for the synthesis of substituted 1,8-naphthyridines is the Friedländer condensation.[1] This reaction involves the acid- or base-catalyzed condensation of a 2-amino-3-formylpyridine with a ketone bearing α-hydrogens. For the synthesis of 5,7-dimethyl-1,8-naphthyridine, the logical precursors would be 2-amino-3-formylpyridine and 3-pentanone.

Caption: Friedländer condensation for the synthesis of 5,7-dimethyl-1,8-naphthyridine.

Step 2: Catalytic Hydrogenation of the Aromatic Ring

The subsequent reduction of the fully aromatic 5,7-dimethyl-1,8-naphthyridine to its tetrahydro derivative can be accomplished through catalytic hydrogenation. This transformation selectively reduces one of the pyridine rings, yielding the desired 1,2,3,4-tetrahydro-1,8-naphthyridine core. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[7]

Sources

- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 65541-95-9|5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine|BLD Pharm [bldpharm.com]

- 6. 5,7-diMethyl-1,2,3,4-tetrahydro-1,8-naphthyridine(65541-95-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1,8-naphthyridine core and its partially saturated derivatives, such as 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, represent a class of "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds spanning a wide array of therapeutic areas.[1][2][3] The unique three-dimensional architecture and electronic properties of the tetrahydronaphthyridine ring system allow it to serve as a versatile template for the design of potent and selective ligands for various biological targets.[4][5] Specifically, the 1,2,3,4-tetrahydro-1,8-naphthyridine framework has been identified as a valuable isostere for arginine, effectively mimicking the guanidinium group's interactions with biological receptors.[5] This has led to its incorporation into integrin inhibitors and other therapeutic agents where arginine recognition is key.[4][5] The dimethyl substitution at the 5 and 7 positions of the aromatic ring modulates the compound's steric and electronic properties, offering a handle for fine-tuning its pharmacological profile.

This technical guide provides a comprehensive overview of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, detailing its synthesis, physicochemical and spectroscopic properties, and exploring its potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is presented in the table below.

| Property | Value | Source |

| CAS Number | 65541-95-9 | [6] |

| Molecular Formula | C₁₀H₁₄N₂ | [6] |

| Molecular Weight | 162.23 g/mol | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in common organic solvents such as DMSO, methanol, and dichloromethane. |

Synthetic Pathways: A Two-Step Approach

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is most effectively achieved through a two-step process. This methodology first involves the construction of the aromatic 5,7-dimethyl-1,8-naphthyridine core via a Friedländer annulation, followed by the selective reduction of one of the pyridine rings through catalytic hydrogenation.

Step 1: Friedländer Synthesis of 5,7-Dimethyl-1,8-naphthyridine

The Friedländer synthesis is a classic and versatile method for the construction of quinoline and naphthyridine ring systems.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-dicarbonyl compound.[7]

In the context of synthesizing 5,7-dimethyl-1,8-naphthyridine, the logical starting materials are 2-amino-6-methylnicotinaldehyde and acetone. The reaction proceeds via an acid or base-catalyzed aldol-type condensation followed by an intramolecular cyclization and dehydration to yield the aromatic naphthyridine ring.

Conceptual Workflow for Friedländer Synthesis:

Caption: Conceptual workflow for the Friedländer synthesis of 5,7-dimethyl-1,8-naphthyridine.

Detailed Experimental Protocol (Hypothetical):

-

To a solution of 2-amino-6-methylnicotinaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq) and a catalytic amount of potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5,7-dimethyl-1,8-naphthyridine.

Step 2: Catalytic Hydrogenation to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

The selective reduction of the less sterically hindered pyridine ring of 5,7-dimethyl-1,8-naphthyridine can be achieved through catalytic hydrogenation. This reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.[4] The choice of solvent and reaction conditions (temperature and pressure) can influence the rate and selectivity of the reduction.

Sources

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 65541-95-9|5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine|BLD Pharm [bldpharm.com]

- 7. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

A Comprehensive Guide to the Structural Elucidation of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold and its derivatives are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This in-depth technical guide provides a systematic and robust workflow for the structural elucidation of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a key intermediate and structural motif in drug discovery.[3] This document moves beyond a simple recitation of analytical techniques, offering a senior application scientist's perspective on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Core

The 1,2,3,4-tetrahydro-1,8-naphthyridine ring system represents a partially saturated heterocyclic scaffold that offers a three-dimensional architecture, which is increasingly sought after in modern drug design to improve properties such as solubility and metabolic stability.[4] Unlike their fully aromatic counterparts, the tetrahydro derivatives possess a conformationally flexible region, which can be pivotal for optimizing interactions with biological targets. The specific compound of interest, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, incorporates methyl substitutions on the pyridine ring, which are expected to influence its electronic properties and steric profile.

The elucidation of such a structure is not merely an academic exercise; it is the cornerstone of quality control in synthesis, the basis for intellectual property claims, and the fundamental data required for computational modeling and SAR studies. An unambiguous structural assignment is paramount.

The Elucidation Workflow: A Multi-pronged Analytical Strategy

A definitive structural elucidation relies on the synergistic interpretation of data from multiple analytical techniques. No single method provides the complete picture. Our approach is hierarchical, starting with fundamental analyses and progressing to more complex, correlational experiments.

Caption: A logical workflow for the structural elucidation of a novel organic compound.

Foundational Analysis: Molecular Formula and Functional Groups

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Experience: The first and most critical step is to determine the accurate molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS), typically using ESI or CI techniques, is indispensable.[5] For 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (C₁₀H₁₄N₂), we expect a molecular ion peak [M+H]⁺ at an m/z corresponding to this formula. The nitrogen rule is a quick and valuable check: a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (162 Da for C₁₀H₁₄N₂).

Trustworthiness: The isotopic pattern observed in HRMS must match the theoretical pattern for C₁₀H₁₄N₂. This provides a high degree of confidence in the elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.

-

Ionization Mode: Positive ion mode (ESI+) is typically used to generate the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500).

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the exact mass (expected m/z for [C₁₀H₁₅N₂]⁺ ≈ 163.1230). Compare the measured mass to the theoretical mass; a mass error of < 5 ppm is considered excellent confirmation.

Expected Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) can provide structural clues.[6][7] For this molecule, characteristic fragmentation would involve the loss of methyl groups (M-15) and cleavages within the tetrahydro-pyridine ring.[8][9]

| Fragment | Proposed Structure | Expected m/z | Significance |

| [M]⁺ | C₁₀H₁₄N₂⁺ | 162 | Molecular Ion |

| [M-CH₃]⁺ | C₉H₁₁N₂⁺ | 147 | Loss of a methyl group |

| [M-C₂H₅]⁺ | C₈H₉N₂⁺ | 133 | Cleavage in the saturated ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR provides a rapid confirmation of the key functional groups present. For our target molecule, the most informative regions will be the N-H stretching frequency, confirming the secondary amine in the tetrahydro ring, and the C-H stretches for both aliphatic (sp³) and aromatic (sp²) carbons. The absence of certain peaks (e.g., C=O, O-H) is equally informative.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibration | Expected Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (in the tetrahydro ring) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| 1550 - 1650 | C=C and C=N Stretch | Aromatic Ring Vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[10]

¹H NMR: Mapping the Proton Environments

Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. For 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, we anticipate distinct signals for the aromatic proton, the N-H proton, the two methyl groups, and the three methylene (CH₂) groups of the saturated ring.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz)

| Position (See Diagram) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~6.5 - 7.0 | s | 1H | Aromatic Proton |

| N-H | ~4.5 - 5.5 | br s | 1H | Amine Proton |

| C4-H₂ | ~3.2 - 3.6 | t | 2H | Methylene adjacent to N |

| C2-H₂ | ~2.6 - 3.0 | t | 2H | Methylene |

| C3-H₂ | ~1.8 - 2.2 | m | 2H | Methylene |

| C7-CH₃ | ~2.3 - 2.6 | s | 3H | Aromatic Methyl |

| C5-CH₃ | ~2.2 - 2.5 | s | 3H | Aromatic Methyl |

Chemical shifts (δ) are predictive and may vary based on solvent and concentration. Multiplicity: s=singlet, t=triplet, m=multiplet, br s=broad singlet.

¹³C NMR & DEPT: Assembling the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum identifies all unique carbon environments.[11] A DEPT-135 experiment is crucial for differentiating between CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase). Quaternary carbons are absent in a DEPT-135 spectrum but visible in the broadband ¹³C spectrum.

Expected ¹³C NMR Data (in CDCl₃, ~101 MHz)

| Position (See Diagram) | Expected δ (ppm) | DEPT-135 Phase | Assignment |

| C-8a | ~155 - 160 | Absent | Quaternary C |

| C-7 | ~145 - 150 | Absent | Quaternary C |

| C-5 | ~135 - 140 | Absent | Quaternary C |

| C-4a | ~120 - 125 | Absent | Quaternary C |

| C-6 | ~115 - 120 | Positive | Aromatic CH |

| C-4 | ~45 - 50 | Negative | Aliphatic CH₂ |

| C-2 | ~25 - 30 | Negative | Aliphatic CH₂ |

| C-3 | ~20 - 25 | Negative | Aliphatic CH₂ |

| C7-CH₃ | ~18 - 22 | Positive | Methyl |

| C5-CH₃ | ~15 - 20 | Positive | Methyl |

graph Molecule_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];// Define nodes with positions N1 [label="N1", pos="0,1.5!"]; C2 [label="C2", pos="-1.2,0.75!"]; C3 [label="C3", pos="-1.2,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C4a [label="C4a", pos="1.2, -0.75!"]; C5 [label="C5", pos="2.4,0!"]; C6 [label="C6", pos="2.4,1.5!"]; C7 [label="C7", pos="1.2,2.25!"]; N8 [label="N8", pos="0,3!"]; C8a [label="C8a", pos="1.2,0.75!"]; Me5 [label="C5-Me", pos="3.6,0!"]; Me7 [label="C7-Me", pos="1.2,3.5!"];

// Draw bonds N1 -- C2 -- C3 -- C4 -- C4a; C4a -- C8a -- N1; C4a -- C5 -- C6 -- C7 -- N8 -- C8a; C5 -- Me5; C7 -- Me7; }

Caption: Numbering scheme for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

2D NMR: Connecting the Pieces

Trustworthiness: While 1D NMR provides the fundamental pieces, 2D NMR experiments validate the proposed structure by unambiguously establishing connectivity. They are the ultimate self-validating system.

1. COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

-

Key Expected Correlation: A clear correlation path will be visible between the protons on C2, C3, and C4, confirming the -CH₂-CH₂-CH₂- spin system of the saturated ring.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.

-

Key Expected Correlations: It will definitively link the proton signals for the methyl groups and methylene groups to their corresponding carbon signals identified in the ¹³C spectrum.

3. HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Key Expected Correlations:

-

The protons of the C7-methyl group will show a correlation to C7, C6, and N8.

-

The protons of the C5-methyl group will show a correlation to C5, C6, and C4a.

-

The aromatic proton H6 will correlate to C5, C7, C8a, and C4a.

-

The C4-methylene protons will correlate to C3, C4a, and C5. These long-range correlations piece together the entire molecular puzzle, connecting the saturated ring to the substituted pyridine ring.

-

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Validated Structure

By systematically applying this multi-technique approach, the structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be elucidated with an exceptionally high degree of confidence. The congruence of data from mass spectrometry (confirming elemental composition), FT-IR (confirming functional groups), and a full suite of 1D and 2D NMR experiments (defining the precise atomic connectivity) provides a self-validating dossier on the molecule's identity and purity. This rigorous characterization is the essential foundation for all subsequent research and development activities.

References

-

Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1861-1863. [Link]

-

ResearchGate. (n.d.). Chemical structures of the 1,8-naphthyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized structures of all[12][13]-Naphthyridine derivatives (1a–1l). Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

-

Kaur, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]

-

Bull, J. A., et al. (2016). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 12, 2436-2443. [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Retrieved from [Link]

- Paudler, W. W., & Kress, T. J. (1974). The Naphthyridines. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Steinbeck, C. (2004). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. Internet Electronic Journal of Molecular Design, 3, 494-508.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(7), 1749. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrahydronaphthyridines and their importance. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. mdpi.com [mdpi.com]

- 11. c13nmr.at [c13nmr.at]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

The Biological Profile of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Naphthyridine Chemistry

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3][4][5] From antibacterial and anticancer to anti-inflammatory and neurological applications, the versatility of this heterocyclic system is well-documented.[2][4][6] This guide delves into the specific biological activity of a lesser-explored derivative, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, by examining the established knowledge of its structural analogs and the critical principles of structure-activity relationships (SAR). For researchers and drug development professionals, understanding the nuances of substituent effects on the biological activity of the tetrahydronaphthyridine core is paramount for designing novel therapeutics.

The 1,8-Naphthyridine Scaffold: A Foundation of Diverse Bioactivity

The 1,8-naphthyridine framework, a fusion of two pyridine rings, has been a cornerstone in the development of various therapeutic agents.[3][7] Its derivatives have demonstrated a wide array of pharmacological effects, including:

-

Antimicrobial and Antiviral Activity: The foundational discovery of nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of quinolone antibiotics.[3] More recent research has explored their potential against various viral targets.[4]

-

Anticancer Properties: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][8][9] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase II.[10]

-

Anti-inflammatory and Analgesic Effects: The scaffold has been investigated for its potential to modulate inflammatory pathways, leading to the discovery of compounds with analgesic and anti-inflammatory properties.[2]

-

Central Nervous System (CNS) Applications: Derivatives have shown promise in addressing neurological disorders, including Alzheimer's disease and depression.[2]

The saturation of one of the pyridine rings to form a 1,2,3,4-tetrahydro-1,8-naphthyridine moiety introduces a three-dimensional character to the otherwise planar aromatic system. This structural modification can significantly influence the compound's binding affinity to biological targets and its pharmacokinetic properties.

Synthesis of the Tetrahydro-1,8-naphthyridine Core

The synthesis of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a critical aspect of exploring its biological potential. Several synthetic strategies have been developed to access this core structure, often involving the reduction of the corresponding aromatic 1,8-naphthyridine.

A common approach involves a multi-step sequence starting from readily available pyridines. For instance, a Friedländer annulation can be employed to construct the 1,8-naphthyridine ring system, followed by a catalytic hydrogenation to yield the tetrahydro derivative.

A detailed, exemplary synthetic workflow is provided below:

Experimental Protocol: Synthesis of a Tetrahydro-1,8-naphthyridine Derivative

Objective: To synthesize a 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridine, a key intermediate for further derivatization.

Materials:

-

2-aminonicotinaldehyde

-

A suitable ketone (e.g., acetone for a 7-methyl derivative)

-

Catalyst for Friedländer reaction (e.g., acid or base)

-

Solvent for Friedländer reaction (e.g., ethanol)

-

Hydrogenation catalyst (e.g., Palladium on carbon)

-

Hydrogen source (e.g., hydrogen gas)

-

Solvent for hydrogenation (e.g., ethanol or methanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Friedländer Annulation:

-

In a round-bottom flask, dissolve 2-aminonicotinaldehyde and the selected ketone in the appropriate solvent.

-

Add the catalyst and reflux the mixture for the required duration, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude 1,8-naphthyridine product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

-

-

Catalytic Hydrogenation:

-

Dissolve the purified 1,8-naphthyridine in a suitable solvent in a hydrogenation vessel.

-

Add the hydrogenation catalyst (e.g., 10% Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-1,8-naphthyridine.

-

Purify the final product by appropriate methods.

-

Caption: A generalized workflow for the synthesis of the tetrahydro-1,8-naphthyridine core.

Biological Activity of Substituted Tetrahydro-1,8-naphthyridines: Insights from Analogs

7-Methyl-Substituted Tetrahydro-[6][11]naphthyridines as Integrin Antagonists

A significant area of research for this scaffold has been its application as integrin antagonists. Specifically, 7-methyl substituted tetrahydro-[6][11]naphthyridine derivatives have been identified as potent and selective antagonists of the αvβ3 integrin.[12] The αvβ3 integrin is a key player in angiogenesis and tumor metastasis, making it an attractive target for cancer therapy.

The tetrahydro-1,8-naphthyridine core in these molecules often serves as a constrained arginine mimetic, interacting with key residues in the binding site of the integrin.[13]

Caption: Inhibition of the Integrin αvβ3 signaling pathway by a tetrahydro-1,8-naphthyridine antagonist.

Structure-Activity Relationship (SAR) of Dimethyl-Substituted Naphthyridines

A crucial study on the cytotoxicity of naphthyridine derivatives against human cancer cell lines provides direct insight into the likely activity of 5,7-dimethyl substitution.[10] The study revealed that compounds with two methyl groups at both the C-5 and C-7 positions were substantially less active than their monosubstituted counterparts.[10]

This finding suggests that the presence of a methyl group at the C-5 position, in addition to the C-7 methyl group, is detrimental to the cytotoxic activity of the naphthyridine core in the tested cell lines. This could be due to steric hindrance at the binding site of the molecular target or alterations in the electronic properties of the molecule that reduce its affinity.

Another study on 7-substituted 2,3-dihydro-1,8-naphthyridines in pancreatic cancer cells also indicated that the presence of a methyl group at the 7-position led to a significant decrease in their biological activity compared to other substituents like aminoalkyl chains.[14]

| Substitution Pattern | Observed Cytotoxic Activity | Reference |

| C-6 or C-7 Monomethyl | More active | [10] |

| C-5 Monomethyl | Less active | [10] |

| C-5 and C-7 Dimethyl | Substantially less active | [10] |

| C-7 Methyl (in 2,3-dihydro series) | Significant decrease in activity | [14] |

Table 1: Summary of Structure-Activity Relationships for Methyl-Substituted Naphthyridines

Postulated Biological Profile of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Based on the available evidence from its close analogs, we can postulate the following biological profile for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine:

-

Low Cytotoxic Potential: Given the strong evidence that C-5 and C-7 dimethyl substitution significantly reduces cytotoxic activity, it is unlikely that the target compound would be a potent anticancer agent acting through a mechanism similar to other cytotoxic naphthyridines.[10]

-

Potential as a Scaffold for Other Activities: While its cytotoxicity may be low, the core structure could still be a valuable starting point for developing agents targeting other biological pathways. The reduced cytotoxicity could be advantageous in designing drugs where a high therapeutic index is crucial.

-

Possible Modulation of Integrin Activity: The presence of the 7-methyl group suggests a potential for interaction with integrins, although the additional C-5 methyl group might alter the binding mode and affinity compared to the more studied 7-monomethyl derivatives.[12] Further investigation would be required to confirm this.

Future Directions and Recommendations for Research

The lack of direct biological data on 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine presents an opportunity for further research. The following experimental avenues are recommended:

-

Synthesis and Characterization: The first step would be the unambiguous synthesis and full spectroscopic characterization of the target compound.

-

Broad-Based Biological Screening: The compound should be subjected to a broad panel of in vitro assays to identify any potential biological activities. This should include, but not be limited to:

-

Cytotoxicity assays against a diverse panel of cancer cell lines.

-

Antimicrobial assays against a range of bacteria and fungi.

-

Enzyme inhibition assays for key targets such as kinases and topoisomerases.

-

Receptor binding assays for common CNS targets.

-

Integrin binding and functional assays.

-

-

In Vivo Evaluation: If any promising in vitro activity is identified, further evaluation in relevant animal models would be warranted to assess efficacy, pharmacokinetics, and toxicity.

Conclusion

While 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine itself has not been extensively studied, an analysis of its structural relatives provides valuable insights into its likely biological profile. The existing structure-activity relationship data suggests that this particular substitution pattern may lead to attenuated cytotoxicity.[10] However, the versatile nature of the tetrahydro-1,8-naphthyridine scaffold means that other, as-yet-undiscovered biological activities cannot be ruled out. This technical guide serves as a foundation for researchers and drug discovery professionals to make informed decisions about the potential of this and related compounds in their therapeutic programs. The path forward lies in its synthesis and comprehensive biological evaluation to unlock its true potential.

References

-

Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. Available at: [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

-

Bano, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-781. Available at: [Link]

-

Duggan, M. E., et al. (2004). Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[6][11]naphthyridine derivative. Bioorganic & Medicinal Chemistry Letters, 14(17), 4515-4518. Available at: [Link]

-

Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5317-5324. Available at: [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

-

Tsuzuki, Y., et al. (2004). Synthesis and Structure-Activity Relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as Novel Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 14(12), 3189-3193. Available at: [Link]

-

Gurjar, V. K., & Pal, D. (2018). recent developments and multiple biological activities available with 1, 8-naphthyridine derivatives: a review. International Journal of Pharmaceutical Sciences and Research, 9(7), 2686-2705. Available at: [Link]

-

Tsuzuki, Y., et al. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097-2109. Available at: [Link]

-

Błaszczyk, E., & Węglińska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]

-

Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15), 1329-1351. Available at: [Link]

-

Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 2226-2234. Available at: [Link]

-

Błaszczyk, E., & Węglińska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]

-

Chegaev, K., et al. (2011). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology, 63(6), 817-826. Available at: [Link]

-

Ito, K., et al. (2003). Database analyses for the prediction of in vivo drug–drug interactions from in vitro data. British Journal of Clinical Pharmacology, 57(4), 473-486. Available at: [Link]

-

Duggan, M. E., et al. (2004). Nonpeptide αvβ3 Antagonists. Part 10. In vitro and in vivo Evaluation of a Potent 7Methyl Substituted Tetrahydro-[6][11]naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(17), 4515-4518. Available at: [Link]

-

Feng, L., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. Available at: [Link]

-

Harris, B. D., et al. (1996). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Synthetic Communications, 26(1), 151-158. Available at: [Link]

-

El-Sayed, W. M., et al. (2021). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. Organic & Biomolecular Chemistry, 19(34), 7435-7447. Available at: [Link]

-

Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available at: [Link]

-

Wang, J., et al. (2004). Non-peptide Alpha v Beta 3 Antagonists. Part 7: 3-Substituted Tetrahydro-Naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(4), 1049-1052. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,8-naphthyridine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] From the pioneering antibacterial agent nalidixic acid to contemporary anticancer and neuroprotective agents, the versatility of this heterocyclic system is undeniable.[3][5] This guide delves into a specific, yet highly promising, subclass: 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives .

While extensive research exists for the broader naphthyridine family, this document will synthesize the available data to provide a focused exploration of the biological potential conferred by the 5,7-dimethyl substitution pattern on the tetrahydronaphthyridine core. We will extrapolate from closely related analogues to build a comprehensive understanding of their potential as anticancer, antimicrobial, and neuroprotective agents. This guide is intended to serve as a foundational resource for researchers looking to explore this specific chemical space, providing not only a summary of known activities but also detailed experimental protocols and insights into structure-activity relationships.

The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Core: A Structural Overview

The core structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is characterized by a fused bicyclic system containing two nitrogen atoms. The "tetrahydro" designation indicates that one of the pyridine rings is saturated. The methyl groups at positions 5 and 7 are key substituents that are anticipated to significantly influence the molecule's steric and electronic properties, and consequently, its biological activity.

Anticancer Activity: A Promising Frontier

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with some compounds advancing to clinical trials.[6][7] The mechanisms of action are diverse and include the inhibition of topoisomerase II and interference with microtubule polymerization.[6][7]

Structure-Activity Relationship (SAR) Insights

Studies on related naphthyridine derivatives provide valuable insights into the potential role of the 5,7-dimethyl substitution:

-

Methyl Substitution: Research has shown that methyl-substituted compounds at the C-6 or C-7 positions of the naphthyridine ring are generally more active than those substituted at the C-5 position. Furthermore, compounds with two methyl groups at both the C-5 and C-7 positions were found to be substantially less active in some series of aromatic naphthyridines.[6] However, in the context of a tetrahydro- scaffold, this may differ. One study on 2-arylnaphthyridin-4-ones indicated that bulky groups at the C-7 position of the 1,8-naphthyridine ring might increase cytotoxicity.

-

The Naphthyl Ring at C-2: The presence of a naphthyl ring at the C-2 position has been shown to be important for the cytotoxicity of certain naphthyridine derivatives.[6][7]

Potential Mechanisms of Anticancer Action

Based on the activities of related compounds, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives may exert their anticancer effects through several mechanisms:

-

Topoisomerase II Inhibition: Some naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[6][7]

-

Kinase Inhibition: The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in targeting signaling pathways involved in cancer cell proliferation and survival.[8][9]

-

Microtubule Disruption: Certain naphthyridines exhibit antimitotic effects by interfering with microtubule dynamics, a validated target for cancer chemotherapy.[6][7]

Quantitative Data on Related Naphthyridine Derivatives

The following table summarizes the cytotoxic activity of some relevant naphthyridine derivatives against various human cancer cell lines.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | C-7 CH₃, C-2 Naphthyl | HeLa (Cervical) | 0.7 | |

| HL-60 (Leukemia) | 0.1 | [6] | ||

| PC-3 (Prostate) | 5.1 | [6] | ||

| Compound 12 | 1,8-naphthyridine-3-carboxamide | HBL-100 (Breast) | 1.37 | [10] |

| Compound 17 | 1,8-naphthyridine-3-carboxamide | KB (Oral) | 3.7 | [10] |

| Compound 22 | 1,8-naphthyridine-3-carboxamide | SW-620 (Colon) | 3.0 | [10] |

| Compound 11 | 7-aminoalkyl-2,3-dihydro-1,8-naphthyridine | MIA PaCa-2 (Pancreatic) | 11 | |

| Compound 10c | 2-phenyl-7-methyl-1,8-naphthyridine | MCF7 (Breast) | 1.47 | [1] |

| Compound 8d | 2-phenyl-7-methyl-1,8-naphthyridine | MCF7 (Breast) | 1.62 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for evaluating the cytotoxicity of naphthyridine derivatives.[6][7]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells and seed them into 96-well plates at a density of 5 x 10³ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives in DMSO.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in fresh media.

-

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

-

Antimicrobial Activity: Continuing the Legacy of Nalidixic Acid

The discovery of nalidixic acid, a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, as a potent antibacterial agent for urinary tract infections paved the way for the exploration of naphthyridines as antimicrobial agents.[5] The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]

Potential for 5,7-Dimethyl-tetrahydro-1,8-naphthyridine Derivatives

Given the established antimicrobial activity of methyl-substituted 1,8-naphthyridines, it is plausible that 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives could also exhibit antibacterial and/or antifungal properties. The saturation of one of the rings may influence the molecule's ability to interact with the bacterial enzymes and could also affect its spectrum of activity. Some studies have shown that certain 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on standard microdilution methods for determining antimicrobial activity.

-

Bacterial Strains:

-

Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

-

Inoculum Preparation:

-

Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Compound Preparation:

-

Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Neuroprotective Effects: A Role in Combating Neurodegenerative Diseases

Recent studies have highlighted the potential of tetrahydro-naphthyridine derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[11][12][13][14][15]

Mechanisms of Neuroprotection

-

Cholinesterase Inhibition: Several 1,8-naphthyridine derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12][13] This is a key therapeutic strategy for Alzheimer's disease.

-

Modulation of Calcium Channels: Some 1,8-naphthyridine derivatives act as modulators of voltage-dependent calcium channels, which play a crucial role in neuronal signaling and excitotoxicity.[13]

-

Phosphodiesterase 5 (PDE5) Inhibition: A novel 1,2,3,4-tetrahydrobenzo[b][16][11]naphthyridine analogue has been identified as a potent PDE5 inhibitor, which can lead to increased levels of cGMP and the transcription factor CREB, involved in learning and memory.[14][15]

-

Neuroprotection against Toxic Insults: Certain 1,8-naphthyridine derivatives have demonstrated the ability to protect neurons from damage induced by toxins such as rotenone, oligomycin A, okadaic acid, and amyloid-beta peptide.[11][12]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol is adapted from studies evaluating the neuroprotective effects of naphthyridine derivatives.[11][12]

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Cell Differentiation (Optional but Recommended):

-

Differentiate cells with retinoic acid (10 µM) for 5-7 days to induce a more neuron-like phenotype.

-

-

Compound Pre-treatment:

-

Pre-treat the differentiated cells with various concentrations of the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives for 24 hours.

-

-

Induction of Neurotoxicity:

-

Induce neurotoxicity by exposing the cells to a neurotoxin such as rotenone (1 µM) and oligomycin A (1 µM) for another 24 hours.

-

-

Cell Viability Assessment:

-

Assess cell viability using the MTT assay as described in the anticancer protocol.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the test compounds relative to the toxin-treated control.

-

Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridines

The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines typically involves the reduction of the corresponding aromatic 1,8-naphthyridine precursor.[17] The aromatic core can be constructed through various methods, with the Friedländer synthesis being a common approach.[17][18]

General Synthetic Workflow

Caption: General synthetic route to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.

Detailed Experimental Protocol: Synthesis of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (Adaptable for 5,7-dimethyl analogue)

This protocol is adapted from a reported synthesis of a related compound.[19]

-

Synthesis of the Aromatic Precursor (Friedländer Annulation):

-

To a solution of 2-amino-4,6-dimethylnicotinaldehyde in ethanol, add an equimolar amount of a suitable ketone (e.g., acetone for an unsubstituted C2 position).

-

Add a catalytic amount of a base (e.g., potassium hydroxide) or acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the crude 5,7-dimethyl-1,8-naphthyridine product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

-

-

Hydrogenation to the Tetrahydro-derivative:

-

Dissolve the 5,7-dimethyl-1,8-naphthyridine in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

-

Purify the product by column chromatography or recrystallization.

-

Future Directions and Conclusion

The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive research on related naphthyridine derivatives, it is highly probable that compounds based on this core will exhibit significant anticancer, antimicrobial, and neuroprotective activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives with diverse substitutions at other positions of the scaffold. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their further development as therapeutic agents. This in-depth technical guide provides a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

-

Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry. (2010). [Link]

-

Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. ACS Publications. (2010). [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. (2013). [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. (2013). [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Semantic Scholar. (2019). [Link]

-

Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. PubMed. (Date not available). [Link]

-

1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. PubMed. (2011). [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. (2007). [Link]

-

Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. PubMed. (Date not available). [Link]

-

Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. PMC - NIH. (Date not available). [Link]

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. (Date not available). [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. (2019). [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. (Date not available). [Link]

-

Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. NIH. (Date not available). [Link]

-

Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. (Date not available). [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. (Date not available). [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. (Date not available). [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. PubMed. (2024). [Link]

-

Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. PubMed Central. (Date not available). [Link]

-

Tetrahydrobenzo[h][16][11]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer. Semantic Scholar. (Date not available). [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. (Date not available). [Link]

-

Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. (Date not available). [Link]

-

Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. ResearchGate. (Date not available). [Link]

-

Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][16][11]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PMC - PubMed Central. (Date not available). [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. (2020). [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (Date not available). [Link]

- 1, 8 -naphthyridines as kinase inhibitors.

-

The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers. (Date not available). [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. (Date not available). [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. (2021). [Link]

-

Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][16][11]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. (2017). [Link] 33.[10][11]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC - NIH. (2023). [Link]

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications. (2021). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 10. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] While extensive research has illuminated the therapeutic potential of various substituted 1,8-naphthyridines, the specific biological activity and mechanism of action for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine remain to be explicitly detailed in peer-reviewed literature. This technical guide, therefore, embarks on a deductive exploration of its putative mechanism of action. By synthesizing structure-activity relationship (SAR) data from closely related analogs and proposing a comprehensive, self-validating experimental workflow, we aim to provide a foundational framework for future investigations into this promising, yet uncharacterized, molecule. Our approach is grounded in established principles of drug discovery and is intended to empower researchers to systematically unravel the therapeutic potential of this compound.

Introduction: The 1,2,3,4-tetrahydro-1,8-naphthyridine Core - A Landscape of Therapeutic Promise

The 1,8-naphthyridine nucleus and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The tetrahydro- variant of this scaffold introduces a three-dimensional architecture, enhancing its potential for specific and high-affinity interactions with biological targets. Notably, derivatives of 1,2,3,4-tetrahydro-1,8-naphthyridine have been investigated as arginine mimetics, pointing towards a potential role as inhibitors of enzymes that recognize arginine, such as certain integrins.[4]

The subject of this guide, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, presents a unique substitution pattern. The presence of methyl groups at the C5 and C7 positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with specific biological targets. While direct experimental evidence is currently unavailable, the known bioactivities of analogous compounds provide a fertile ground for formulating and testing hypotheses regarding its mechanism of action.

A Deductive Approach to a Putative Mechanism of Action

Given the absence of direct experimental data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a logical, stepwise approach is necessary to propose and validate a potential mechanism of action. This process begins with an analysis of structure-activity relationships of closely related compounds and culminates in a rigorous experimental cascade designed to identify the molecular target and elucidate the downstream signaling pathways.

Insights from Structure-Activity Relationships (SAR) of Analogous Compounds

Several studies on substituted 1,8-naphthyridines offer valuable clues. Research into 1,4-dihydro-4-oxo-1,8-naphthyridine derivatives as antitumor agents has revealed the critical role of substituents at various positions. For instance, the introduction of an amino group at the C5 position was found to have a minimal impact on cytotoxic activity, whereas chloro and trifluoromethyl groups at the same position led to a significant decrease in potency.[5] Conversely, the nature of the substituent at the C7 position has been shown to be a major determinant of antitumor efficacy, with aminopyrrolidine derivatives often exhibiting the most potent activity.[5][6]

The methyl groups in 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine are electron-donating and increase lipophilicity. Based on the SAR of antitumor 1,8-naphthyridines, the C5-methyl group might not drastically alter activity, while the C7-methyl group, replacing the more complex side chains seen in potent analogs, suggests that this compound may not primarily target the same topoisomerases or kinases implicated in the anticancer activity of those derivatives.

However, the broader class of tetrahydronaphthyridines has been shown to interact with a diverse range of targets. For example, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as allosteric inhibitors of HIV-1 integrase and antagonists of the CXCR4 receptor.[7][8] Another analog from this series has demonstrated potent inverse agonism at the Retinoid-related orphan receptor γt (RORγt).[9][10] This diversity of targets underscores the need for an unbiased approach to identifying the mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

Proposed Experimental Workflow for Target Identification and Validation

To systematically elucidate the mechanism of action, a multi-pronged experimental strategy is proposed. This workflow is designed to be self-validating, with each stage providing data that informs and refines the subsequent steps.

Figure 1: A comprehensive experimental workflow for the de-novo elucidation of the mechanism of action.

Detailed Methodologies for Key Experiments

The following protocols are provided as a guide for researchers embarking on the characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

Phenotypic Screening

-

Objective: To identify a quantifiable biological effect of the compound in a cellular context.

-

Protocol:

-

Select a panel of diverse human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds).

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a serial dilution of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (e.g., from 0.01 µM to 100 µM).

-

Incubate for 72 hours.

-

Assess cell viability using a resazurin-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Causality: A potent and selective effect on a subset of cell lines would suggest a specific, target-driven mechanism rather than general cytotoxicity.

Affinity Chromatography-Mass Spectrometry

-

Objective: To identify proteins that directly bind to the compound.

-

Protocol:

-

Synthesize a derivative of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine with a linker suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Prepare cell lysates from a sensitive cell line identified in the phenotypic screen.

-

Incubate the cell lysate with the compound-immobilized beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins using a denaturing buffer.

-

Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: A control experiment using beads without the immobilized compound is crucial to subtract non-specific binders.

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in intact cells.

-

Protocol:

-

Treat intact cells with either the vehicle control or 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

-

Heat aliquots of the treated cells to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting for the putative target protein identified by affinity chromatography-mass spectrometry.

-

-

Causality: Binding of the compound to its target protein is expected to increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Hypothetical Data and Putative Signaling Pathway

To illustrate the potential outcomes of the proposed research, we present hypothetical, yet plausible, data.

Table 1: Hypothetical IC50 Values from Phenotypic Screening

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF7 | Breast Carcinoma | 5.2 |

| Jurkat | T-cell Leukemia | 0.8 |

| PC-3 | Prostate Carcinoma | > 100 |

The hypothetical data in Table 1 suggests a selective effect on T-cell leukemia, pointing towards a potential immunomodulatory mechanism.

Assuming affinity chromatography-mass spectrometry identifies a kinase, for example, a member of the Janus kinase (JAK) family, as a primary binding partner, a putative signaling pathway can be proposed.

Figure 2: A putative signaling pathway illustrating the inhibitory effect on a hypothetical JAK kinase target.

Conclusion and Future Directions

While the precise mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine awaits experimental elucidation, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging insights from analogous compounds and employing a systematic, multi-tiered experimental approach, researchers can confidently navigate the path to target identification, validation, and pathway mapping. The proposed workflow emphasizes self-validation and causality, ensuring a high degree of confidence in the generated data. The journey to understanding the therapeutic potential of this molecule is a compelling one, and the methodologies outlined herein offer a clear roadmap for that endeavor.

References

-

Tsuzuki, Y., Tomita, K., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Synthesis and Structure-Activity Relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as Novel Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 14(12), 3189-3193. [Link]

-

Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097-2109. [Link]

-

Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. [Link]

-

Gurjar, V. K., & Pal, D. (2018). recent developments and multiple biological activities available with 1, 8-naphthyridine derivatives: a review. ResearchGate. [Link]

-

Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

-

The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

-

Fadda, A. A., El-Mekabaty, A., & El-Morsy, A. M. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. [Link]

-

Ube, H., Nakagawa, H., Nishiguchi, N., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10737-10746. [Link]

-

Biernacka, E., & Wesołowska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Biernacka, E., & Wesołowska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

-